2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
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Overview
Description
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a tert-butyl ether, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Esterification: The intermediate is then subjected to esterification with 2-methylpropan-2-ol under acidic conditions to form the tert-butyl ether.
Oxidation: The final step involves the oxidation of the ester to form the butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid: This compound shares a similar fluorophenyl group but differs in the presence of a cyano group and a different acid moiety.
3-(2-Fluorophenyl)propionic acid: This compound has a similar fluorophenyl group but a different carbon chain length and functional groups.
Uniqueness
2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its combination of a fluorophenyl group, a tert-butyl ether, and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H17FO4 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
InChI Key |
YJRHVBGTYHMJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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